molecular formula C14H16O4 B13462754 Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B13462754
M. Wt: 248.27 g/mol
InChI Key: CUBQXZFRMOTREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane core with an oxygen atom bridging the C2 and C3 positions. The 4-methoxyphenyl substituent at the C4 position and the methyl ester group at C5 contribute to its unique physicochemical properties. Key characteristics include:

  • Molecular Formula: C₁₄H₁₆O₄
  • Molecular Weight: 248.27 g/mol
  • Structural Features:
    • Bicyclo[2.1.1]hexane framework with a 2-oxa bridge.
    • Para-substituted 4-methoxyphenyl group enhancing aromatic π-interactions.
    • Methyl ester group influencing lipophilicity and hydrolysis reactivity .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

InChI

InChI=1S/C14H16O4/c1-16-10-5-3-9(4-6-10)14-7-11(18-8-14)12(14)13(15)17-2/h3-6,11-12H,7-8H2,1-2H3

InChI Key

CUBQXZFRMOTREH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . Reaction conditions often involve the use of catalysts such as Cu(I) and secondary amines .

Major Products Formed

The major products formed from these reactions include enantioenriched bicyclo[3.1.0]hexanes, which are valuable chiral building blocks in organic synthesis .

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Target Compound: Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate C₁₄H₁₆O₄ 248.27 4-Methoxyphenyl, methyl ester, 2-oxa bridge
4-(2-Methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid () C₁₃H₁₄O₃ 218.25 2-Methylphenyl (ortho-substituted), carboxylic acid
rac-(1R,4S,5S)-4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid () C₁₃H₁₄O₄ 234.25 Racemic mixture, carboxylic acid, stereospecific C1, C4, C5 configuration
Bicyclo[2.1.1]hexane-5-carboxylic acid, methyl ester () C₈H₁₀O₂ 154.16 No aryl substituent or oxygen bridge; simpler bicyclic ester
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride () C₇H₉ClF₂O₃S 246.66 Difluoromethyl, sulfonyl chloride (electron-withdrawing groups)
Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate () C₂₀H₁₉N₂O₃ 335.38 Imidazole core with 4-methoxyphenyl and phenyl groups

Physicochemical Properties

  • Lipophilicity : The target compound’s 4-methoxyphenyl and ester groups enhance lipophilicity compared to carboxylic acid analogs (e.g., ), which are more polar due to the -COOH group .
  • Solubility : The sulfonyl chloride derivative () exhibits higher aqueous reactivity but lower stability in protic solvents compared to the ester .

Stereochemical Considerations

The racemic carboxylic acid () highlights the role of stereochemistry in crystallinity and biological activity. While the target compound’s stereochemistry is unspecified, enantiopure forms could exhibit distinct pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.